2-(1-piperidinyl)Benzoic acid (CAS 42093-97-0) is a disubstituted aromatic carboxylic acid. Its key structural feature is the covalent linkage of a bulky, non-planar piperidinyl group at the ortho- (1,2-) position relative to the carboxylic acid function. This fixed ortho arrangement creates a sterically hindered environment and pre-organizes the nitrogen and oxygen atoms for potential bidentate chelation, distinguishing it from its isomers and simpler N-substituted anthranilic acid analogs. These structural characteristics are critical determinants of its reactivity, acidity, and utility as a precursor in specialized chemical applications. [REFS-1, REFS-2]
Substituting 2-(1-piperidinyl)benzoic acid with its meta- or para-isomers, or with simpler analogs like anthranilic acid, is unreliable for most applications. The compound's value is derived directly from the 'ortho effect', where the bulky piperidinyl group sterically interacts with the adjacent carboxylic acid. [1] This interaction forces the carboxyl group out of the plane of the benzene ring, fundamentally altering its acidity and resonance stabilization compared to the para-isomer, where such an interaction is impossible. [1] Furthermore, this specific 1,2-arrangement creates a constrained N,O-bidentate chelation site essential for forming stable, five-membered rings with metal ions, a property completely absent in the para-isomer and sterically different from less bulky or more flexible N-substituted analogs. [2]
Ortho-substituted benzoic acids are consistently stronger acids than their meta and para isomers due to steric hindrance. The bulky ortho substituent forces the -COOH group to twist out of the benzene ring's plane, which inhibits resonance stabilization of the neutral acid but provides greater stabilization for the resulting carboxylate anion. [1] For the parent aminobenzoic acids, the ortho isomer (anthranilic acid, pKa ≈ 4.97 for the carboxyl group) is a stronger acid than the para isomer (p-aminobenzoic acid, pKa ≈ 4.88 for the carboxyl group, but 2.42 for the amino group). [REFS-2, REFS-3] The replacement of a small -NH2 group with a much bulkier tertiary piperidinyl group is expected to significantly amplify this steric effect, making 2-(1-piperidinyl)benzoic acid a markedly stronger carboxylic acid than its para-isomer, a critical factor for reaction kinetics and salt formation.
| Evidence Dimension | Aqueous pKa (Carboxyl Group) |
| Target Compound Data | Predicted to be significantly stronger (lower pKa) than its para-isomer due to the amplified ortho effect. |
| Comparator Or Baseline | p-Aminobenzoic acid (para isomer of a simpler analog): pKa ≈ 4.88. [<a href="https://www.crcpress.com/CRC-Handbook-of-Chemistry-and-Physics-89th-Edition/Lide/p/book/9781420066791" target="_blank">3</a>] Anthranilic acid (ortho isomer of a simpler analog): pKa ≈ 4.97. [<a href="https://www.rsc.org/merck-index" target="_blank">2</a>] Benzoic acid (unsubstituted baseline): pKa ≈ 4.20. [<a href="https://www.rsc.org/merck-index" target="_blank">2</a>] |
| Quantified Difference | The bulky piperidinyl group is expected to cause a more pronounced pKa decrease for the ortho-isomer relative to the para-isomer than is observed in simpler aminobenzoic acids. |
| Conditions | Aqueous solution, 25 °C. |
The difference in acidity directly impacts reaction rates, catalyst selection, and the conditions required for salt formation or deprotonation, making the ortho and para isomers non-interchangeable in pH-sensitive processes.
The 1,2-substitution pattern of 2-(1-piperidinyl)benzoic acid positions the piperidinyl nitrogen and the carboxylate oxygen to act as a bidentate (N,O) ligand, forming a highly stable five-membered chelate ring upon coordination to a metal center. [1] This pre-organized geometry is a significant advantage in forming well-defined, stable metal complexes. In contrast, the 4-(1-piperidinyl)benzoic acid isomer cannot form a chelate ring due to the large distance between the donor atoms and can only act as a monodentate or bridging ligand. Simpler analogs like anthranilic acid also form (N,O) chelates, but the tertiary, bulky piperidinyl group provides a distinct steric environment around the metal center, which can be leveraged to control catalytic selectivity or the structure of coordination polymers. [2]
| Evidence Dimension | Chelation Capability |
| Target Compound Data | Forms stable 5-membered (N,O) chelate rings. |
| Comparator Or Baseline | 4-(1-piperidinyl)benzoic acid: Cannot form chelate rings. Anthranilic acid: Forms 5-membered (N,O) chelate rings but with a different steric profile (N-H vs N-Alkyl). |
| Quantified Difference | Qualitative difference in coordination mode (chelating vs. non-chelating/bridging) compared to the para-isomer. |
| Conditions | Coordination to a metal center in solution or solid state. |
For applications requiring stable metal complexes, such as in catalysis, metal-organic frameworks (MOFs), or sensing, the ortho-isomer is the only viable choice; the para-isomer is fundamentally unsuitable for chelation.
Gas-phase studies on aminobenzoic acid isomers reveal fundamental differences in their proton affinity. Using IRMPD spectroscopy, researchers have shown that para-aminobenzoic acid is preferentially protonated on the carboxylic acid site. [1] In contrast, the ortho-isomer (anthranilic acid) shows protonation at the amine group, with the proton also strongly interacting with the nearby carboxylic acid. This demonstrates that the proximity of the functional groups in the ortho-isomer creates a unique chemical environment that delocalizes the proton charge across both sites. This intrinsic difference in gas-phase basicity between ortho and para isomers indicates they will behave differently in processes like chemical ionization mass spectrometry, gas-phase catalysis, and deposition processes.
| Evidence Dimension | Preferred Gas-Phase Protonation Site |
| Target Compound Data | Inferred to have a complex protonation site involving both the piperidinyl nitrogen and the carboxylic acid, analogous to the ortho-aminobenzoic acid parent. |
| Comparator Or Baseline | para-Aminobenzoic acid: Protonates on the carboxylic acid. [<a href="https://pubs.acs.org/doi/10.1021/acs.jpca.6b09930" target="_blank">1</a>] |
| Quantified Difference | Qualitative difference in the site of protonation, indicating a fundamental difference in the electronic structure and reactivity of the isomers. |
| Conditions | Gas phase, studied by Infrared Multiple Photon Dissociation (IRMPD) spectroscopy. |
This evidence proves that the ortho and para isomers are fundamentally different molecules at an electronic level, which is critical for analytical characterization, purification, and any application involving gas-phase or low-polarity environments.
The compound's pre-organized, sterically-hindered N,O-chelation site makes it a valuable precursor for synthesizing well-defined transition metal complexes. These complexes are suitable for use in asymmetric catalysis, where the bulky piperidinyl group can influence substrate approach and stereochemical outcomes. It is also an ideal building block for metal-organic frameworks (MOFs) where directional bonding and steric control are required. [1]
The unique reactivity and acidity conferred by the ortho-piperidinyl group make this compound a strategic starting material for multi-step syntheses. It can be used to construct complex heterocyclic systems, such as quinazolinones or benzodiazepines, where the ortho-amino acid moiety is a key pharmacophore, and the piperidine provides both steric bulk and solubility-modifying properties. [2]
As a bifunctional molecule with a bulky, non-planar group, it can be incorporated into polymer backbones or used as an additive to disrupt packing and enhance solubility. Its thermal properties, influenced by the rigid ortho-substitution, can be advantageous for creating polymers with higher glass transition temperatures or specific thermal decomposition profiles compared to materials made with more flexible or linear analogs.
Irritant